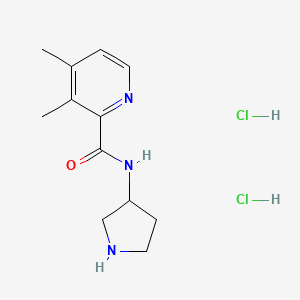
3,4-dimethyl-N-(pyrrolidin-3-yl)pyridine-2-carboxamidedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-(pyrrolidin-3-yl)pyridine-2-carboxamide dihydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(pyrrolidin-3-yl)pyridine-2-carboxamide dihydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common approach is the reaction between maleic anhydride and aromatic amines, followed by ring opening and subsequent reactions to form the desired compound . The reaction conditions often involve the use of thionyl chloride (SOCl2) and other reagents to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dimethyl-N-(pyrrolidin-3-yl)pyridine-2-carboxamide dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
3,4-dimethyl-N-(pyrrolidin-3-yl)pyridine-2-carboxamide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 3,4-dimethyl-N-(pyrrolidin-3-yl)pyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features but distinct pharmacological profiles.
Prolinol: A pyrrolidine derivative used in various chemical and biological applications.
Uniqueness
3,4-dimethyl-N-(pyrrolidin-3-yl)pyridine-2-carboxamide dihydrochloride is unique due to its specific substitution pattern and the presence of the pyridine ring. This structural uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H19Cl2N3O |
|---|---|
Peso molecular |
292.20 g/mol |
Nombre IUPAC |
3,4-dimethyl-N-pyrrolidin-3-ylpyridine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-8-3-6-14-11(9(8)2)12(16)15-10-4-5-13-7-10;;/h3,6,10,13H,4-5,7H2,1-2H3,(H,15,16);2*1H |
Clave InChI |
OICIOVQDSFHZRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)C(=O)NC2CCNC2)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















